molecular formula C7H6INO3 B1296816 2-Iodo-5-nitroanisole CAS No. 5458-84-4

2-Iodo-5-nitroanisole

Cat. No.: B1296816
CAS No.: 5458-84-4
M. Wt: 279.03 g/mol
InChI Key: RBFWMPRFYROKPI-UHFFFAOYSA-N
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Description

2-Iodo-5-nitroanisole: is an organic compound with the molecular formula C7H6INO3 It is a derivative of anisole, where the hydrogen atoms at positions 2 and 5 of the benzene ring are substituted by iodine and nitro groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-5-nitroanisole typically involves the nitration of 2-iodoanisole. The process can be summarized as follows:

    Nitration of 2-Iodoanisole: 2-Iodoanisole is treated with a nitrating mixture, usually composed of concentrated sulfuric acid and nitric acid, at a controlled temperature to introduce the nitro group at the 5-position of the benzene ring.

    Reaction Conditions: The reaction is typically carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the scale, the nitration reaction can be performed in batch reactors or continuous flow reactors.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-5-nitroanisole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted anisoles can be obtained.

    Reduction Products: The primary product is 2-Iodo-5-aminoanisole.

    Oxidation Products: The primary product is 2-Iodo-5-nitrobenzoic acid.

Scientific Research Applications

2-Iodo-5-nitroanisole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Iodo-5-nitroanisole depends on its specific application

    Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors, depending on its structure and functional groups.

    Pathways Involved: The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

  • 2-Iodo-4-nitroanisole
  • 2-Iodo-3-nitroanisole
  • 4-Iodo-3-nitroanisole

Comparison:

  • Structural Differences: The position of the nitro group varies among these compounds, leading to differences in their chemical reactivity and physical properties.
  • Unique Properties: 2-Iodo-5-nitroanisole is unique due to its specific substitution pattern, which can influence its reactivity and potential applications in synthesis and research.

Properties

IUPAC Name

1-iodo-2-methoxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO3/c1-12-7-4-5(9(10)11)2-3-6(7)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFWMPRFYROKPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50282132
Record name 2-Iodo-5-nitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50282132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5458-84-4
Record name 5458-84-4
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Record name 2-Iodo-5-nitroanisole
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Record name 2-Iodo-5-nitroanisole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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